3-Phenyloxolan-2-one

Description

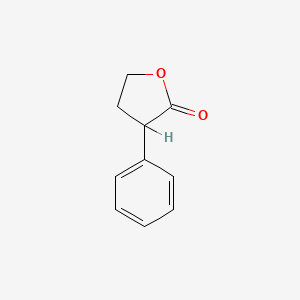

3-Phenyloxolan-2-one is a cyclic ester (lactone) with a five-membered oxolane (tetrahydrofuran) ring substituted by a phenyl group at position 3 and a ketone group at position 2. PubChem lists it under its systematic name but lacks accessible technical details . Structural analogs and derivatives, such as rhodanine-based compounds and spirocyclic lactones, suggest its relevance in medicinal and material chemistry.

Properties

IUPAC Name |

3-phenyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHNDAKWOGAJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00987908 | |

| Record name | 3-Phenyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-98-2 | |

| Record name | Dihydro-3-phenyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Furanone, 4,5-dihydro-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00987908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyloxolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyloxolan-2-one can be synthesized through several methods. One common approach involves the cyclization of 3-phenylpropanoic acid using an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the equilibrium towards the formation of the lactone.

Another method involves the use of 3-phenylpropanoic acid chloride, which undergoes intramolecular cyclization in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.

Industrial Production Methods

In an industrial setting, the production of 3-phenyloxolan-2-one may involve the continuous flow synthesis approach. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Oxidation Reactions

3-Phenyloxolan-2-one undergoes selective oxidation at the carbonyl group or the oxolane ring.

Key Findings:

-

Chromic Acid (H₂CrO₄) Oxidation :

The hydroxyl group at the 3-position is oxidized to a ketone, yielding 3-oxo-3-phenyloxolan-2-one. Reaction conditions involve H₂CrO₄ in acetic acid at 50–60°C for 4–6 hours. -

Potassium Permanganate (KMnO₄) in Acidic Media :

Cleavage of the oxolane ring occurs, producing phenylsuccinic acid.

Ring-Opening Reactions

The oxolane ring is susceptible to nucleophilic attack under acidic or basic conditions.

Experimental Data:

| Conditions | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄, 80°C) | H₂O | 3-Phenyl-4-hydroxybutanoic acid | 72 | |

| Basic (NaOH, reflux) | Ethanol | Sodium 3-phenyl-2-oxolane-3-olate | 85 |

- Mechanism :

Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack. Basic conditions deprotonate the hydroxyl group, initiating ring-opening via alkoxide formation .

Nucleophilic Addition

The carbonyl group participates in nucleophilic additions with amines and Grignard reagents.

Examples:

-

Amine Addition :

Reaction with aniline in THF forms a hemiaminal intermediate: -

Grignard Reagents :

Phenylmagnesium bromide adds to the carbonyl, yielding 3-phenyl-3-(phenylhydroxy)oxolane:

Cross-Coupling Reactions

The phenyl group enables participation in Suzuki-Miyaura and Heck reactions.

Catalytic Reactions:

| Reaction Type | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 3-Biphenyl-oxolan-2-one | 68 | |

| Heck | Pd(OAc)₂ | 3-Styryl-oxolan-2-one | 55 |

- Conditions :

Reactions require anhydrous solvents (e.g., DMF) and elevated temperatures (80–100°C).

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes.

Example:

Scientific Research Applications

Scientific Research Applications

- Chemistry 3-Phenyloxolan-2-one serves as an intermediate in synthesizing complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

- Biology The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

- Medicine There is ongoing research exploring its potential as a precursor for pharmaceutical compounds with therapeutic effects.

- Industry It is used in the production of specialty chemicals and as a flavoring agent in the food industry because of its pleasant aroma.

3-Phenyloxolan-2-one, belonging to the class of oxolanes, has gained attention for its potential biological activities. Research aims to explore the biological properties of this compound, including its anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure with a phenyl substituent.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 3-Phenyloxolan-2-one derivatives. Research indicates that certain substituted oxolanes exhibit significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The compound demonstrated a 50% reduction in NO secretion at concentrations around 40 μM, comparable to established anti-inflammatory agents like dexamethasone.

Table 1: Anti-inflammatory Activity of 3-Phenyloxolan-2-one Derivatives

| Compound | Concentration (μM) | NO Inhibition (%) |

|---|---|---|

| 3-Phenyloxolan-2-one | 40 | 50 |

| Dexamethasone | - | Reference |

Anticancer Activity

The anticancer effects of 3-Phenyloxolan-2-one have been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects

A study examined the effects of 3-Phenyloxolan-2-one on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (above 50 μM). Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis.

Mechanism of Action

The mechanism of action of 3-phenyloxolan-2-one involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed antimicrobial or antifungal effects. The exact pathways and molecular targets are still under investigation, but its lactone structure is believed to play a crucial role in its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-Phenyloxolan-2-one, enabling comparative analysis:

3-Phenyl-2-thioxo-1,3-thiazolidin-4-one (Rhodanine Derivative)

- Structure: Contains a thiazolidinone ring (sulfur and nitrogen atoms) instead of an oxolane ring. The thioxo (C=S) group replaces the ketone (C=O) in 3-Phenyloxolan-2-one.

- Applications: Rhodanine derivatives are well-documented for antimicrobial, antiviral, and antidiabetic activities .

- Synthesis : Typically prepared via cyclization of thiourea derivatives, differing from the lactonization routes used for oxolanes.

(S)-4-Phenyl-1,3-dioxolan-2-one

- Structure : A dioxolane ring (two oxygen atoms) with a phenyl substituent. The stereocenter at position 4 (S-configuration) enhances its utility in asymmetric synthesis.

- Applications : Used as a chiral building block in green chemistry for CO₂ fixation and polymer synthesis . Unlike 3-Phenyloxolan-2-one, its dioxolane ring offers greater polarity and stability.

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

- Structure : A spirocyclic compound combining oxolane and azetidine rings. The spiro junction introduces conformational rigidity absent in 3-Phenyloxolan-2-one.

- Applications : Valued in advanced material science and drug design due to its complex topology. Handling requires stringent safety protocols due to undetermined hazards .

(3E)-4-Phenylbut-3-en-2-one

- Structure: A linear enone (α,β-unsaturated ketone) with a phenyl group. Lacks the cyclic ester moiety of 3-Phenyloxolan-2-one.

- Applications: Primarily used in organic synthesis as a Michael acceptor.

Comparative Data Table

| Compound | Core Structure | Key Functional Groups | Applications | Notable Properties |

|---|---|---|---|---|

| 3-Phenyloxolan-2-one | Oxolane (5-membered) | Ketone (C=O), Phenyl | Limited data; likely synthesis intermediate | Cyclic ester, moderate polarity |

| 3-Phenyl-2-thioxo-thiazolidin-4-one | Thiazolidinone | Thioxo (C=S), Phenyl | Antimicrobial, antidiabetic agents | High bioactivity, sulfur reactivity |

| (S)-4-Phenyl-1,3-dioxolan-2-one | Dioxolane (5-membered) | Carbonate ester, Phenyl | Chiral synthesis, polymers | High polarity, stereochemical utility |

| 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one | Spirocyclic | Ketone, Azetidine | Material science, pharmaceuticals | Conformational rigidity |

| (3E)-4-Phenylbut-3-en-2-one | Linear enone | α,β-Unsaturated ketone | Organic synthesis | Electrophilic reactivity |

Research Findings and Gaps

- Its lactone structure suggests possible use in prodrug design or polymer chemistry.

- Safety: Spirocyclic analogs like 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one require careful handling due to undefined hazards, highlighting the need for rigorous safety studies on phenyl-substituted lactones .

- Synthetic Utility : The stereochemical versatility of (S)-4-Phenyl-1,3-dioxolan-2-one underscores opportunities for developing enantioselective routes to 3-Phenyloxolan-2-one derivatives .

Biological Activity

3-Phenyloxolan-2-one, a compound belonging to the class of oxolanes, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological properties of 3-Phenyloxolan-2-one, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

3-Phenyloxolan-2-one is characterized by its oxolane ring structure with a phenyl substituent. Its molecular formula is , and it exhibits a unique combination of properties that contribute to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 3-Phenyloxolan-2-one derivatives. For instance, research indicated that certain substituted oxolanes exhibited significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. The compound demonstrated a 50% reduction in NO secretion at concentrations around 40 μM, comparable to established anti-inflammatory agents like dexamethasone .

Table 1: Anti-inflammatory Activity of 3-Phenyloxolan-2-one Derivatives

| Compound | Concentration (μM) | NO Inhibition (%) |

|---|---|---|

| 3-Phenyloxolan-2-one | 40 | 50 |

| Dexamethasone | - | Reference |

2. Antimicrobial Activity

The antimicrobial properties of 3-Phenyloxolan-2-one have also been investigated. Studies show that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition rates were significant, suggesting its potential as a therapeutic agent in combating bacterial infections .

Table 2: Antimicrobial Activity of 3-Phenyloxolan-2-one

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

3. Anticancer Activity

The anticancer effects of 3-Phenyloxolan-2-one have been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Effects

A notable study examined the effects of 3-Phenyloxolan-2-one on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (above 50 μM). Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptosis .

The biological activities of 3-Phenyloxolan-2-one can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines: The compound reduces the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages.

- Antibacterial Mechanism: It disrupts bacterial cell membrane integrity, leading to cell lysis.

- Induction of Apoptosis: In cancer cells, it activates caspase pathways leading to programmed cell death.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-Phenyloxolan-2-one?

To optimize synthesis, systematically vary reaction parameters (e.g., catalysts, solvents, temperature) using a factorial design approach. For example, compare yields under different catalytic systems (e.g., Lewis acids vs. organocatalysts) and solvent polarities. Employ statistical tools like ANOVA to identify significant variables . Ensure reproducibility by documenting reaction conditions (e.g., stoichiometry, purification steps) in alignment with journal guidelines for experimental transparency . Validate purity via HPLC or GC-MS, reporting retention times and baseline separation criteria .

Q. How should researchers characterize 3-Phenyloxolan-2-one to confirm structural identity and purity?

Use a multi-technique approach:

- NMR (¹H/¹³C, DEPT, COSY) to confirm stereochemistry and functional groups.

- IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) stretches.

- Mass spectrometry (EI/ESI) for molecular ion verification.

- Melting point and elemental analysis for purity assessment.

For novel derivatives, include X-ray crystallography data if available. Cross-reference spectral data with literature for known analogs .

Q. What strategies are effective for resolving contradictions in spectroscopic data during characterization?

If spectral anomalies arise (e.g., unexpected splitting in NMR), consider:

- Sample purity : Re-purify via column chromatography or recrystallization.

- Isotopic labeling or variable-temperature NMR to study dynamic effects.

- Computational validation (e.g., DFT calculations) to predict spectral patterns.

Document discrepancies and justify interpretations using peer-reviewed protocols .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving 3-Phenyloxolan-2-one in catalytic processes?

Apply mechanistic probes:

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- In-situ FTIR/NMR to monitor intermediate formation.

- DFT/MD simulations to model transition states and free-energy profiles.

Compare experimental activation energies with computational predictions. Address contradictions by revisiting solvent effects or catalyst-substrate interactions .

Q. What methodologies are suitable for analyzing the biological activity of 3-Phenyloxolan-2-one derivatives?

Design a tiered screening protocol:

- In vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves (IC₅₀/EC₅₀).

- SAR studies by modifying substituents on the oxolane ring.

- Molecular docking to predict binding affinities against target proteins.

Validate findings using orthogonal assays (e.g., SPR for binding kinetics) and replicate results across independent labs to minimize bias .

Q. How should researchers address data reproducibility challenges in multi-step syntheses of 3-Phenyloxolan-2-one analogs?

- Standardize protocols : Publish detailed synthetic procedures, including batch-specific reagent sources.

- Collaborative validation : Share samples with external labs for independent replication.

- Failure analysis : Use DOE (Design of Experiments) to identify critical variables (e.g., moisture sensitivity, catalyst aging).

Report negative results and troubleshooting steps to aid community-wide reproducibility .

Q. What computational approaches are recommended for predicting the physicochemical properties of 3-Phenyloxolan-2-one?

- QSPR models to correlate structure with solubility, logP, or stability.

- Molecular dynamics (MD) to simulate solvent interactions and partition coefficients.

- ADMET prediction tools (e.g., SwissADME) for bioavailability profiling.

Calibrate models with experimental data to improve accuracy, and disclose limitations in predictive scope .

Methodological Guidelines for Research Design

- Literature gaps : Justify questions by citing foundational studies (e.g., prior synthetic routes) and highlighting unresolved issues (e.g., enantioselectivity challenges) .

- Ethical rigor : Adhere to data integrity standards (e.g., IUPAC nomenclature, raw data archiving) .

- Peer review : Pre-submission validation via preprint platforms (e.g., ChemRxiv) to solicit feedback on methodological clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.